2-amino-4-butyl-6-chloropyrimidine chemical structure and molecular weight
2-amino-4-butyl-6-chloropyrimidine chemical structure and molecular weight
An In-Depth Technical Guide to 2-Amino-4-butyl-6-chloropyrimidine
This technical guide provides a comprehensive overview of 2-amino-4-butyl-6-chloropyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical identity, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies for professionals in drug development and scientific research.
Core Chemical Identity
Understanding the fundamental properties of a molecule is the bedrock of its application. This section outlines the essential identifiers and physicochemical characteristics of 2-amino-4-butyl-6-chloropyrimidine. The compound is structurally a pyrimidine ring, which is a foundational scaffold in numerous biologically active molecules.[1][2] It features an amino group at the C2 position, a butylamino substituent at the C4 position, and a reactive chlorine atom at the C6 position.
Chemical Structure and Nomenclature
The structural arrangement of substituents on the pyrimidine core dictates the molecule's reactivity and potential for biological interaction.
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IUPAC Name : N4-butyl-6-chloropyrimidine-2,4-diamine
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Synonyms : 2-Amino-4-(butylamino)-6-chloropyrimidine
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CAS Number : 5457-91-0
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Molecular Formula : C₈H₁₃ClN₄
Figure 1: Chemical Structure of N4-butyl-6-chloropyrimidine-2,4-diamine.
Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These characteristics are crucial for determining appropriate solvents for reactions and analytical procedures, as well as for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 200.67 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥90% | |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.[2][3][4] | |
| InChI Key | USOQULOSUZEEKY-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of 2-amino-4-butyl-6-chloropyrimidine is a prime example of leveraging the inherent reactivity of halopyrimidines. These compounds are valuable precursors for building more complex molecular architectures.[1]
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient route to synthesize the title compound is through a regioselective nucleophilic aromatic substitution (SNAr) reaction.
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Starting Material : 2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3).[5]
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Nucleophile : Butylamine.
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Mechanism : The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The presence of two chlorine atoms and the nitrogen heteroatoms activates the ring for substitution. The amino group at C2 directs the initial substitution preferentially to the C4 position. The reaction proceeds by the addition of butylamine to form a Meisenheimer complex, followed by the elimination of a chloride ion to restore aromaticity.
A study on the synthesis of related 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines demonstrated that this reaction can be carried out efficiently under solvent-free conditions or in ethanol, with the solvent-free method often providing higher yields and shorter reaction times.[6]
Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from established methodologies for the synthesis of analogous compounds.[6]
Materials:
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2-Amino-4,6-dichloropyrimidine (1.0 eq)
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Butylamine (1.1 eq)
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Triethylamine (Et₃N) (2.0 eq)
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Ethanol (optional, as solvent)
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Ethyl acetate (EtOAc) and Hexane for TLC and chromatography
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Distilled water
Procedure:
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To a round-bottomed flask, add finely ground 2-amino-4,6-dichloropyrimidine (1.0 eq).
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Add butylamine (1.1 eq) and triethylamine (2.0 eq). Triethylamine acts as a base to quench the HCl byproduct generated during the reaction.
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Heat the reaction mixture with stirring. If using a solvent-free approach, heat to 80-100 °C. If using ethanol, reflux the mixture.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane-EtOAc mobile phase. The disappearance of the starting material spot indicates reaction completion.
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Upon completion, cool the reaction mixture to room temperature.
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Add distilled water to the flask. The product, being organic and likely solid, will precipitate out.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.
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If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity
The resulting 2-amino-4-butyl-6-chloropyrimidine is itself a versatile intermediate. The remaining chlorine atom at the C6 position is still susceptible to nucleophilic substitution, albeit under potentially more forceful conditions, and can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon, nitrogen, or oxygen-based substituents.[1][3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended.
Figure 2: Standard analytical workflow for compound characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.
Protocol: HPLC-UV Purity Analysis
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Instrumentation : HPLC system with a UV detector.
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Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
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Gradient : Start with a low percentage of acetonitrile (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
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Flow Rate : 1.0 mL/min.
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Detection : UV detection at 254 nm and 280 nm.
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Sample Preparation : Dissolve a small amount of the compound in the mobile phase starting condition or methanol to a concentration of ~1 mg/mL.
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Analysis : The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area.
This method is based on established principles for analyzing pyrimidine derivatives.[7]
Spectroscopic Analysis
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NMR Spectroscopy : ¹H NMR should show characteristic signals for the butyl chain protons, an aromatic proton on the pyrimidine ring, and exchangeable protons for the two amino groups. ¹³C NMR will confirm the number of unique carbon atoms. Spectroscopic data for similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine, can serve as a reference for expected chemical shifts.
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Mass Spectrometry (MS) : MS analysis will confirm the molecular weight (200.67 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the mass spectrum, showing a characteristic M+ and M+2 peak pattern, which is a definitive confirmation of the presence of one chlorine atom.
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Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching of the amino groups (around 3100-3500 cm⁻¹), C-H stretching of the butyl group (around 2850-2960 cm⁻¹), and C=N/C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹).
Applications in Research and Drug Development
Substituted chloropyrimidines are critical building blocks in the synthesis of compounds for pharmaceutical and agrochemical applications.[8][9][10]
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Synthetic Intermediate : 2-Amino-4-butyl-6-chloropyrimidine is a bifunctional intermediate. The C6-chloro position allows for the introduction of diverse functionalities, while the amino groups at C2 and C4 can be used as handles for further modification or as key pharmacophoric features that interact with biological targets.
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Scaffold for Bioactive Molecules : The 2,4-diaminopyrimidine core is a well-known "privileged scaffold" in medicinal chemistry. It is found in a variety of approved drugs and clinical candidates, particularly as kinase inhibitors for oncology, by mimicking the hinge-binding motif of ATP. The butyl group can provide necessary lipophilicity to enhance cell permeability or fit into hydrophobic pockets of target proteins.
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Materials Science : Pyrimidine derivatives are also explored in materials science for creating organic electronic materials, ligands for metal complexes, and supramolecular assemblies.
Conclusion
2-Amino-4-butyl-6-chloropyrimidine is a valuable and versatile chemical entity. Its straightforward synthesis via nucleophilic aromatic substitution on a commercially available precursor, combined with the differential reactivity of its functional groups, makes it an attractive building block for creating diverse molecular libraries. The foundational 2,4-diaminopyrimidine scaffold is of proven importance in drug discovery, positioning this compound as a significant tool for researchers and scientists aiming to develop novel therapeutics and functional materials. Rigorous adherence to the described synthetic and analytical protocols will ensure the reliable production and characterization of this compound for advanced applications.
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